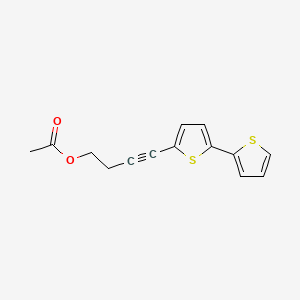
5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene
Übersicht
Beschreibung
4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate, also known as 4-(5-(2-thienyl)-2-thienyl)-3-butyn-1-ol acetate or 5-(4-acetoxybut-1-ynyl)-2, 2'-bithiophene, belongs to the class of organic compounds known as bi- and oligothiophenes. These are organic compounds containing two or more linked thiophene rings. Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms. 4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate can be found in herbs and spices. This makes 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate a potential biomarker for the consumption of this food product.
5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene is a member of 2,2'-bithiophenes.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene consists of a bithiophene structure with an acetoxybutynyl substituent. The thiophene rings contribute to its aromaticity and electronic properties, making it suitable for various applications in materials science and biology. Its solubility characteristics indicate that it is relatively insoluble in water, which can influence its bioavailability and interaction with biological systems .
Biological Activities
1. Antimicrobial Properties:
Research indicates that thiophenes, including derivatives like this compound, exhibit significant antimicrobial activities. Studies have shown that extracts from plants containing thiophenic compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, specific thiophenes isolated from the genus Echinops have demonstrated antibacterial effects against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .
2. Antioxidant Activity:
The compound has been evaluated for its antioxidant properties. Thiophenes are known to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown promising results for antioxidant activity, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .
3. Anti-inflammatory Effects:
Thiophenes have also been studied for their anti-inflammatory properties. Compounds derived from thiophene structures can modulate inflammatory pathways, making them candidates for therapeutic agents in conditions characterized by chronic inflammation .
Potential as a Biomarker
Recent studies have identified this compound as a potential biomarker for dietary intake of certain herbs and spices. Its presence in food matrices suggests that it could be used to trace consumption patterns or assess dietary habits . This application is particularly relevant in nutritional epidemiology and public health research.
Case Studies
Eigenschaften
CAS-Nummer |
1219-28-9 |
|---|---|
Molekularformel |
C14H12O2S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate |
InChI |
InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3 |
InChI-Schlüssel |
KHPAKGUGOFYJNA-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |
Kanonische SMILES |
CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |
Key on ui other cas no. |
1219-28-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















